BIBF 1202

Descripción general

Descripción

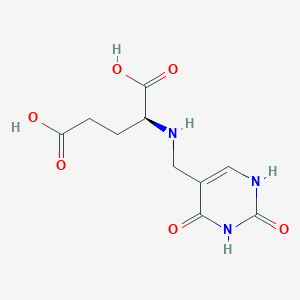

BIBF 1202 es un metabolito carboxilato del compuesto nintedanib, que es un inhibidor oral triple de la angioquinasa dirigido a los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento de fibroblastos . Nintedanib se usa en el tratamiento de la fibrosis pulmonar idiopática, la enfermedad pulmonar intersticial asociada a esclerodermia y el cáncer de pulmón de células no pequeñas .

Aplicaciones Científicas De Investigación

BIBF 1202 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en estudios que involucran nintedanib y sus metabolitos.

Industria: this compound se utiliza en el desarrollo y la prueba de nuevos compuestos y formulaciones farmacéuticos.

Mecanismo De Acción

BIBF 1202 ejerce sus efectos inhibiendo los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento de fibroblastos . Estos receptores juegan un papel crucial en la angiogénesis y el crecimiento tumoral. Al inhibir estos receptores, this compound interrumpe las vías de señalización involucradas en la proliferación y supervivencia de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

BIBF 1202, like Nintedanib, is thought to interact with various enzymes and proteins. It is known to inhibit the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . The in vivo cellular activity of this compound indicates a substantially lower potency than Nintedanib .

Cellular Effects

This compound, as a metabolite of Nintedanib, may contribute to the cellular effects observed with Nintedanib treatment. Nintedanib has been shown to inhibit fibroblast proliferation, migration, and transformation

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. As a metabolite of Nintedanib, it is likely to share some of its parent compound’s mechanisms. Nintedanib competitively binds to the kinase domains of VEGF, PDGF, and FGF, blocking intracellular signaling pathways crucial for the proliferation, migration, and transformation of lung fibroblasts .

Temporal Effects in Laboratory Settings

It is known that Nintedanib, from which this compound is derived, exhibits time-independent pharmacokinetic characteristics

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Nintedanib, the parent compound, have shown that it is well-tolerated in sheep and delivers an oral-superior lung dose with reduced systemic exposure .

Metabolic Pathways

This compound is formed from Nintedanib via hydrolytic ester cleavage. The free carboxyl group of this compound is subsequently glucuronidated by UGT enzymes (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) in the intestine and by UGT1A1 in the liver .

Transport and Distribution

Nintedanib, the parent compound, follows bi-phasic kinetics with a high volume of distribution .

Métodos De Preparación

BIBF 1202 se forma a partir de nintedanib mediante la escisión hidrolítica del éster por esterasas . La principal vía metabólica para nintedanib implica la escisión de su porción de éster metílico, lo que da como resultado la formación de this compound, que posteriormente se glucuronida mediante enzimas UGT . Los métodos de producción industrial para this compound no se detallan explícitamente en la literatura disponible, pero se obtiene principalmente como metabolito de nintedanib.

Análisis De Reacciones Químicas

BIBF 1202 experimenta varios tipos de reacciones químicas:

Oxidación: this compound se puede oxidar para formar varios metabolitos.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

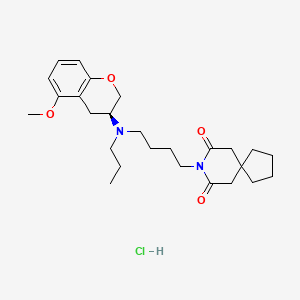

Comparación Con Compuestos Similares

BIBF 1202 es similar a otros inhibidores de la angioquinasa, como nintedanib, sorafenib y lenvatinib . this compound es único en su inhibición específica de los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento de fibroblastos . Esta inhibición dirigida hace que this compound sea un compuesto valioso en el tratamiento de varios cánceres y enfermedades fibróticas.

Compuestos Similares

Propiedades

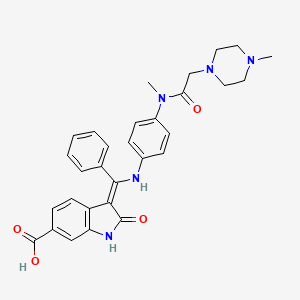

IUPAC Name |

2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJMWYVJAVLZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894783-71-2 | |

| Record name | BIBF-1202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBF-1202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

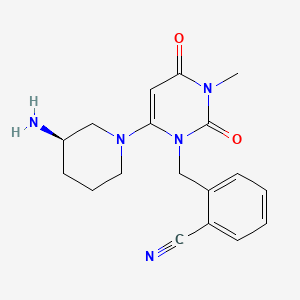

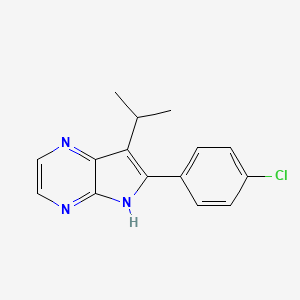

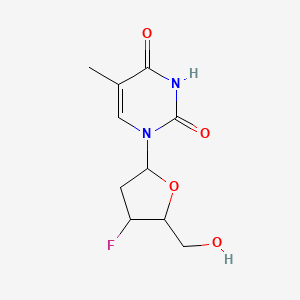

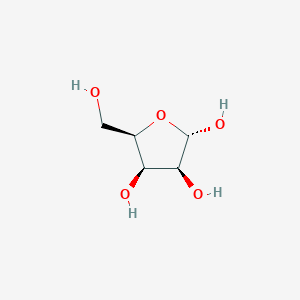

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of Nintedanib in the human body, and what is the significance of BIBF 1202 in this process?

A1: The major metabolic pathway of Nintedanib is the cleavage of its methyl ester group, resulting in the formation of this compound. [] This carboxylic acid metabolite (this compound) is a significant product of Nintedanib metabolism and is further metabolized through glucuronidation. [] Understanding the metabolic fate of Nintedanib, including the formation and subsequent breakdown of this compound, is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. []

Q2: Does this compound exhibit any inhibitory effects on UDP-glucuronosyltransferase (UGT) enzymes, and if so, what are the potential implications?

A2: Yes, research indicates that this compound can inhibit certain human UGT enzymes. [] This inhibition could potentially interfere with the metabolism of other drugs that are primarily cleared through glucuronidation, leading to altered drug exposure and potential drug-drug interactions. Further investigation is necessary to fully elucidate the clinical relevance of this inhibitory effect.

Q3: What analytical techniques have been employed to study the tissue distribution of Nintedanib and its metabolite, this compound, in preclinical models?

A3: Researchers have successfully utilized a sensitive and selective UPLC-MS/MS method to simultaneously quantify Nintedanib and this compound concentrations in various mouse tissues. [] This analytical approach allows for a comprehensive understanding of drug tissue distribution, which is crucial for assessing target organ exposure and potential toxicity.

Q4: How is the pharmacokinetic profile of Nintedanib, including the formation of its metabolite this compound, influenced by factors like patient population and disease state?

A4: Population pharmacokinetic analyses have revealed that factors such as body weight and disease state (Non-Small Cell Lung Cancer or Idiopathic Pulmonary Fibrosis) can influence the pharmacokinetic parameters of Nintedanib. [] While the study does not specifically detail the impact on this compound formation, understanding these interindividual variations is crucial for optimizing Nintedanib dosing regimens in different patient populations to maximize efficacy and minimize potential adverse effects.

A5: While the provided research primarily focuses on this compound as a metabolite of Nintedanib, its potential off-target effects, like the inhibition of UGT enzymes [], warrant further investigation. Further research is needed to comprehensively profile its biological activity and assess potential applications or implications beyond its role in Nintedanib metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.